molecular formula C25H18F3N5O3 B2397174 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189729-04-1

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2397174
CAS No.: 1189729-04-1
M. Wt: 493.446
InChI Key: GINUUJGFHJRLEM-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline-acetamide derivative characterized by a fused heterocyclic core (triazoloquinoxaline) substituted with a 4-methylphenoxy group at position 4 and an acetamide side chain terminating in a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring may contribute to hydrogen bonding interactions critical for biological activity .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O3/c1-15-10-12-16(13-11-15)36-23-22-31-32(24(35)33(22)20-9-5-4-8-19(20)30-23)14-21(34)29-18-7-3-2-6-17(18)25(26,27)28/h2-13H,14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINUUJGFHJRLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of triazoloquinoxaline derivatives, including this compound, in anticancer applications. Research indicates that these compounds can act as potent inhibitors of cancer cell proliferation. For instance:

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell survival and proliferation. It has shown efficacy against various cancer cell lines, including breast and liver cancers. In particular, derivatives with modifications at the C4 position have been synthesized to enhance cytotoxicity against triple-negative breast adenocarcinoma cells (MDA-MB-231) .

Antimicrobial Properties

The triazoloquinoxaline scaffold has been associated with significant antimicrobial activity:

  • Broad Spectrum : Compounds derived from this scaffold exhibit antibacterial, antifungal, and antiviral properties. The unique structural features allow for interactions with microbial targets, thereby inhibiting growth .
  • Case Studies : Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

  • Mechanism : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

Beyond pharmacological uses, the compound's unique structure lends itself to applications in material science:

  • Polymeric Materials : Research indicates that incorporating triazoloquinoxaline derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing advanced materials with specific functionalities .

Synthesis and Characterization

The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple synthetic steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving hydrazine derivatives and quinoxaline intermediates.
  • Functionalization : Subsequent reactions introduce various substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to inhibit key enzymes in pathogenic organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazoloquinoxaline Cores

  • Synthesis: Similar to the target compound, this analogue is synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) but uses 3-ethylphenylamine for the acetamide side chain .
  • 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Key Differences: A nitro group on quinoxaline increases electrophilicity, while the thiazole ring replaces the trifluoromethylphenyl group. Activity: Demonstrated moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), suggesting nitro groups enhance microbial targeting .

Triazoloquinazoline Analogues

  • 3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Key Differences: Quinazoline replaces quinoxaline; a thioxo-triazole moiety introduces sulfur-based reactivity. Activity: Exhibited H1-antihistaminic effects (IC50 = 0.8 µM), highlighting the role of quinazoline in histamine receptor binding .

Acetamide Derivatives with Varying Substituents

  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) Key Differences: Simpler structure lacking the triazoloquinoxaline core. The acetylphenoxy group may limit cross-reactivity with kinase targets. Toxicity: Classified as a skin irritant (GHS Category 2), emphasizing the safety advantages of trifluoromethyl groups in the target compound .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound ~525 (estimated) Trifluoromethylphenyl, 4-methylphenoxy N/A (predicted kinase inhibition)
11f 478.4 Nitroquinoxaline, phenylthiazol Antibacterial (MIC = 8 µg/mL)
CAS 1216818-20-0 ~503 Ethylphenyl, 2-methylphenoxy N/A (structural analogue)
Quinazoline Derivative ~450 Thioxo-triazole, phenyl H1-antihistaminic (IC50 = 0.8 µM)

Key Trends :

Electron-Withdrawing Groups : Nitro (11f) and trifluoromethyl (target) substituents improve metabolic stability but may reduce solubility.

Safety Profiles : Trifluoromethyl groups mitigate acute toxicity risks compared to nitro or thioxo moieties .

Biological Activity

The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1189855-89-7) is a member of the triazoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N5O3C_{24}H_{19}N_{5}O_{3} with a molecular weight of 425.4 g/mol. Its structure includes a triazoloquinoxaline core, which is known for various biological activities. The presence of functional groups such as the trifluoromethyl group and the 4-methylphenoxy moiety enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC24H19N5O3C_{24}H_{19}N_{5}O_{3}
Molecular Weight425.4 g/mol
CAS Number1189855-89-7

Anticancer Activity

Recent studies indicate that compounds within the triazoloquinoxaline class exhibit significant anticancer properties. The specific compound under discussion has shown promise in various assays:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The average IC50 values reported are around 10-15 μM, suggesting effective potency against these cell lines .
  • Mechanism of Action : The proposed mechanisms include:
    • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
    • Apoptosis Induction : Studies have shown that treatment leads to increased markers of apoptosis, such as caspase activation and PARP cleavage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate significant activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain .
  • Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Biological Activity Summary

Activity TypeObserved EffectIC50/MIC Values
Anticancer (MCF-7)Cytotoxicity~10-15 μM
Anticancer (A549)Cytotoxicity~10-15 μM
AntimicrobialBroad-spectrum activityMIC: 5-20 μg/mL

Case Study 1: Antitumor Efficacy in Vivo

In a recent study involving animal models, the administration of the compound resulted in significant tumor regression in xenograft models. Tumor growth inhibition was observed alongside downregulation of HIF-1α and stabilization of p53, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the efficacy of this compound against standard antibiotics. Results indicated that it outperformed several commonly used antibiotics against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

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